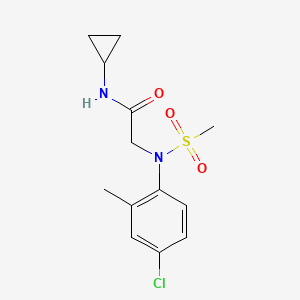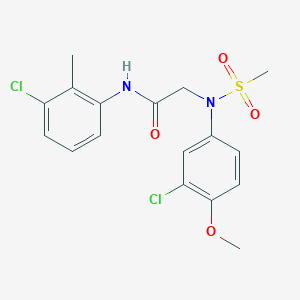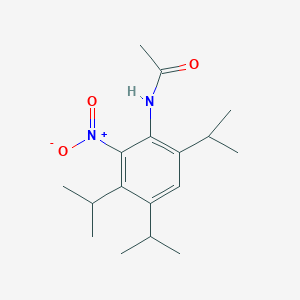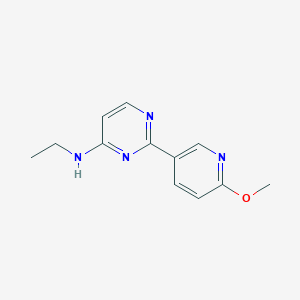
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-1775, is a small molecule inhibitor of the checkpoint kinase 1 (Chk1) protein. Chk1 is a key regulator of the DNA damage response pathway, which plays a critical role in maintaining genome stability. MK-1775 has been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy, in preclinical models of cancer.
Mécanisme D'action
Chk1 is a serine/threonine kinase that is activated in response to DNA damage and replication stress. Chk1 phosphorylates a number of downstream targets, including CDC25A, CDC25C, and p53, which regulate cell cycle progression, DNA repair, and apoptosis. By inhibiting Chk1, N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide prevents the activation of these downstream targets, leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy, in preclinical models of cancer. In addition, N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the efficacy of targeted therapies, such as PARP inhibitors, in preclinical models of cancer. N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to sensitize cancer cells to mitotic inhibitors, such as paclitaxel.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its ability to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy, in preclinical models of cancer. This makes it a valuable tool for studying the DNA damage response pathway and for developing new cancer therapies. However, one of the limitations of using N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its toxicity to normal cells, which can limit its clinical application.
Orientations Futures
There are several future directions for the development of N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide as a cancer therapy. One direction is the development of combination therapies that target multiple pathways in cancer cells, such as the combination of N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide with PARP inhibitors. Another direction is the development of biomarkers that can predict which patients are most likely to benefit from treatment with N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide. Finally, the development of more selective Chk1 inhibitors that have less toxicity to normal cells is an important future direction for the field.
Applications De Recherche Scientifique
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy. This effect is thought to be due to the ability of N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide to selectively inhibit Chk1, which leads to the accumulation of DNA damage and cell death in cancer cells. N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the efficacy of targeted therapies, such as PARP inhibitors, in preclinical models of cancer.
Propriétés
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9-7-10(14)3-6-12(9)16(20(2,18)19)8-13(17)15-11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAHYEGMVSJVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chloro-2-methylphenyl)-N-cyclopropyl-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934824.png)
![8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline](/img/structure/B3934838.png)

![5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3934863.png)

![butyl 4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934877.png)


![1-(4-bromophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3934901.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-chlorobenzamide](/img/structure/B3934908.png)
![3-[3-(4-hydroxybenzyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3934916.png)

![N-bicyclo[2.2.1]hept-2-yl-2-methyl-3-nitrobenzamide](/img/structure/B3934918.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B3934922.png)